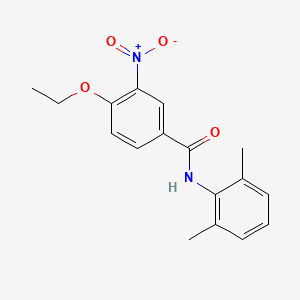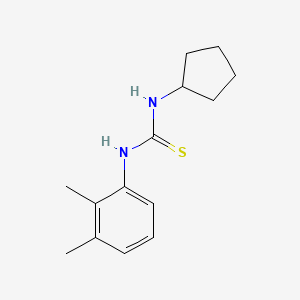![molecular formula C17H17N3O B5875802 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its various potential applications.
Mechanism of Action
The mechanism of action of IMP involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, IMP can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, IMP has been shown to reduce inflammation by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
IMP has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of inflammation. Additionally, IMP has been shown to have neuroprotective effects, as it can reduce oxidative stress and prevent neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using IMP in lab experiments is its high potency, as it has been found to be effective at low concentrations. However, one limitation is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for research on IMP, including investigating its potential use in combination with other anti-cancer agents to enhance its efficacy, exploring its use in the treatment of other neurological disorders, and developing more effective methods for administering the compound in lab experiments.
In conclusion, IMP is a promising compound with potential applications in cancer therapy, anti-inflammatory treatment, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions provide a comprehensive understanding of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of IMP involves the reaction of 2-methylpropanoyl chloride with 4-(2-aminoethyl)imidazo[1,2-a]pyridine in the presence of a base. The resulting product is then purified through column chromatography, yielding a white solid with a melting point of 126-127°C.
Scientific Research Applications
IMP has been extensively studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of various cancer cell lines. Additionally, IMP has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)17(21)18-14-8-6-13(7-9-14)15-11-20-10-4-3-5-16(20)19-15/h3-12H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAZQLIOPINIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)




![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)


